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molecular formula C9H4Br2N4O B8467447 6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B8467447
M. Wt: 343.96 g/mol
InChI Key: HRDFBOPTYOCLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674791B2

Procedure details

Anhydrous ammonia was bubbled over a one-hour period into a solution of 6,8-dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine (18.4 g, 0.054 mol) in dioxane (400 ml). The resulting mixture was stirred at room temperature for 2 days during which time the solution was twice recharged with ammonia by bubbling in for one hour. After concentration, diethyl ether (200 ml) was added and the resulted yellow slurry was stirred at room temperature for overnight. 6-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazin-8-ylamine was then collected and- dried (15 g, 99% yield). 1H NMR (300 MHz, CDCl3) δ 6.70 (dd, 1H), 7.10 (d, 1H), 7.8-8.0 (br m, 3H), 8.58 (s, 1H). MS: m/z: 280 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[N:4]=[C:5](Br)[C:6]2[N:7]([N:9]=[C:10]([C:12]3[O:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH:8]=1>O1CCOCC1>[Br:2][C:3]1[N:4]=[C:5]([NH2:1])[C:6]2[N:7]([N:9]=[C:10]([C:12]3[O:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
18.4 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)N=C(N2)C=2OC=CC2)Br
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 days during which time the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling in for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, diethyl ether (200 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulted yellow slurry was stirred at room temperature for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
6-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazin-8-ylamine was then collected
CUSTOM
Type
CUSTOM
Details
- dried (15 g, 99% yield)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
BrC=1N=C(C=2N(C1)N=C(N2)C=2OC=CC2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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